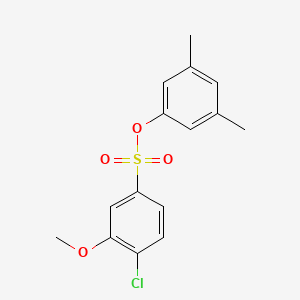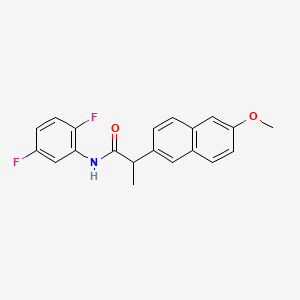![molecular formula C9H10Br2O4 B13374279 (1S,4R)-5,6-dibromobicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B13374279.png)
(1S,4R)-5,6-dibromobicyclo[2.2.1]heptane-2,3-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,4R)-5,6-dibromobicyclo[221]heptane-2,3-dicarboxylic acid is a bicyclic compound featuring two bromine atoms and two carboxylic acid groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R)-5,6-dibromobicyclo[2.2.1]heptane-2,3-dicarboxylic acid typically involves the bromination of a suitable bicyclic precursor. One common method involves the use of bromine in the presence of a catalyst to achieve selective bromination at the desired positions. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C to control the reaction rate and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(1S,4R)-5,6-dibromobicyclo[2.2.1]heptane-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or esters.
Reduction: The bromine atoms can be reduced to hydrogen, leading to the formation of the corresponding hydrocarbon.
Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium hydroxide or ammonia under basic conditions.
Major Products
Oxidation: Formation of anhydrides or esters.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of hydroxyl or amino derivatives.
科学研究应用
(1S,4R)-5,6-dibromobicyclo[2.2.1]heptane-2,3-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
作用机制
The mechanism of action of (1S,4R)-5,6-dibromobicyclo[2.2.1]heptane-2,3-dicarboxylic acid involves its interaction with specific molecular targets. The bromine atoms and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The compound may also interfere with cellular pathways by altering the redox state or by acting as a competitive inhibitor.
相似化合物的比较
Similar Compounds
(1S,4R)-5,6-dichlorobicyclo[2.2.1]heptane-2,3-dicarboxylic acid: Similar structure but with chlorine atoms instead of bromine.
(1S,4R)-5,6-difluorobicyclo[2.2.1]heptane-2,3-dicarboxylic acid: Similar structure but with fluorine atoms instead of bromine.
(1S,4R)-5,6-diiodobicyclo[2.2.1]heptane-2,3-dicarboxylic acid: Similar structure but with iodine atoms instead of bromine.
Uniqueness
The presence of bromine atoms in (1S,4R)-5,6-dibromobicyclo[2.2.1]heptane-2,3-dicarboxylic acid imparts unique reactivity and properties compared to its chlorine, fluorine, and iodine analogs. Bromine atoms are larger and more polarizable, which can influence the compound’s interactions with biological targets and its overall chemical behavior.
属性
分子式 |
C9H10Br2O4 |
|---|---|
分子量 |
341.98 g/mol |
IUPAC 名称 |
(1S,4R)-5,6-dibromobicyclo[2.2.1]heptane-2,3-dicarboxylic acid |
InChI |
InChI=1S/C9H10Br2O4/c10-6-2-1-3(7(6)11)5(9(14)15)4(2)8(12)13/h2-7H,1H2,(H,12,13)(H,14,15)/t2-,3+,4?,5?,6?,7? |
InChI 键 |
HECPLCNVJSYLGU-RXODTLQOSA-N |
手性 SMILES |
C1[C@@H]2C(C([C@H]1C(C2Br)Br)C(=O)O)C(=O)O |
规范 SMILES |
C1C2C(C(C1C(C2Br)Br)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(2,5-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13374197.png)
![3-(3,4-Dimethoxybenzyl)-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13374204.png)
![3-(3-{[(4-bromophenyl)sulfonyl]amidyl}-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-1-methyl-1H-imidazol-3-ium](/img/structure/B13374211.png)
![N-(3-bromophenyl)-2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetamide](/img/structure/B13374216.png)
![5-[(2-Pyridinylamino)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B13374218.png)
![2-[4-(2,4-Dimethylphenoxy)-2-quinazolinyl]phenol](/img/structure/B13374223.png)
![5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13374230.png)
![5-(4-Acetylbenzylidene)-3-[(3-chloro-4-methoxyanilino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B13374239.png)
![(5-Chloro-2-hydroxyphenyl)[3-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepin-7-yl]methanone](/img/structure/B13374244.png)

![N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B13374248.png)

![7-[(diethylamino)methyl]-6-hydroxy-2-(4-methylbenzylidene)-1-benzofuran-3(2H)-one](/img/structure/B13374262.png)

